“3-(1H-Indol-3-yl)propanohydrazide” is a chemical compound with the linear formula C22H22N4O2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
There are several methods for synthesizing indole derivatives. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .
The molecular structure of “3-(1H-Indol-3-yl)propanohydrazide” is represented by the SMILES string O=C(NNC(CCC1=CNC2=CC=CC=C12)=O)CCC3=CNC4=CC=CC=C34
. This indicates the presence of two indole rings connected by a propanohydrazide group.
3-(1H-Indol-3-yl)propanohydrazide is a compound that features a hydrazide functional group attached to an indole structure. Indoles are known for their diverse biological activities, making derivatives like 3-(1H-Indol-3-yl)propanohydrazide of significant interest in medicinal chemistry. This compound, with the linear formula , is classified under hydrazides and indole derivatives, which are often explored for their pharmacological potential.
The compound can be sourced from various synthetic routes that involve the reaction of indole derivatives with hydrazine or its derivatives. It falls under the classification of indole-based compounds, which are known for their applications in pharmaceuticals, particularly as anti-inflammatory, anti-cancer, and anti-microbial agents.
The synthesis of 3-(1H-Indol-3-yl)propanohydrazide typically involves the reaction of 3-(1H-indol-3-yl)propanoyl chloride with hydrazine or its derivatives. This process can be carried out under controlled conditions to ensure high yield and purity.
The molecular structure of 3-(1H-Indol-3-yl)propanohydrazide consists of an indole ring connected to a propanohydrazide moiety. The presence of the hydrazide functional group contributes to its reactivity and potential biological activity.
3-(1H-Indol-3-yl)propanohydrazide can undergo various chemical reactions typical for hydrazides, including:
Reactions involving this compound are often monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity.
Data from studies indicate that compounds containing indole structures often exhibit significant activity against multiple biological targets, including those involved in cancer and microbial infections.
Relevant analyses such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are employed to characterize the compound's physical state and confirm its identity.
The applications of 3-(1H-Indol-3-yl)propanohydrazide span various fields:
Research continues into the potential therapeutic benefits and mechanisms associated with this compound, highlighting its importance in medicinal chemistry and drug development.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7